molecular formula C8H3Br2NO2 B096341 5,6-Dibromoindoline-2,3-dione CAS No. 17826-05-0

5,6-Dibromoindoline-2,3-dione

Cat. No.: B096341
CAS No.: 17826-05-0
M. Wt: 304.92 g/mol
InChI Key: BHIYOAMJNNOSLP-UHFFFAOYSA-N
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Description

5,6-Dibromoindoline-2,3-dione is a chemical compound with the molecular formula C8H3Br2NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of bromine atoms at the 5 and 6 positions of the indoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromoindoline-2,3-dione typically involves the bromination of indoline-2,3-dione. One common method is to react indoline-2,3-dione with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The reaction can be represented as follows:

Indoline-2,3-dione+Br2This compound\text{Indoline-2,3-dione} + \text{Br}_2 \rightarrow \text{this compound} Indoline-2,3-dione+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromoindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as indoline derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of substituted indoline-2,3-dione derivatives.

Scientific Research Applications

5,6-Dibromoindoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dibromoindoline-2,3-dione involves its interaction with specific molecular targets. For example, as an anti-cancer agent, it inhibits histone deacetylase enzymes, leading to the accumulation of acetylated histones and altered gene expression. This can result in the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound’s ability to inhibit tyrosine kinases and serotonin receptors contributes to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindoline-2,3-dione: A similar compound with a single bromine atom at the 5 position.

    6-Bromoindoline-2,3-dione: A similar compound with a single bromine atom at the 6 position.

    Indoline-2,3-dione: The parent compound without any bromine substitution.

Uniqueness

5,6-Dibromoindoline-2,3-dione is unique due to the presence of two bromine atoms at the 5 and 6 positions. This dual substitution enhances its reactivity and potential for various chemical transformations compared to its mono-brominated counterparts. The compound’s ability to inhibit multiple molecular targets, such as histone deacetylase enzymes and tyrosine kinases, also sets it apart from similar compounds .

Properties

IUPAC Name

5,6-dibromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIYOAMJNNOSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496029
Record name 5,6-Dibromo-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17826-05-0
Record name 5,6-Dibromoisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17826-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dibromo-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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